Farrerol

概要

説明

ファレロールは、伝統的な漢方薬であるツツジ科のRhododendron dauricum L.から単離された天然のフラバノンです。 痰の排出と咳の緩和に効果があり、中国では気管支炎や喘息の治療に広く用いられています 。 ファレロールは、抗炎症作用、抗酸化作用、血管作用、抗腫瘍作用、抗菌作用など、さまざまな薬理作用を示します .

2. 製法

合成経路と反応条件: ファレロールは、フラバノン前駆体を含むさまざまな化学反応によって合成することができます。一般的な方法の1つは、酸性または塩基性条件下でカルコンを環化させてフラバノン構造を形成することです。 反応条件には通常、ルイス酸や塩基などの触媒を使用して環化プロセスを促進することが含まれます .

工業的製造方法: ファレロールの工業的製造には、エタノールやメタノールなどの溶媒を使用して、Rhododendron dauricum L.から化合物を抽出することが含まれます。 次に、クロマトグラフィー技術を使用して抽出物を精製し、純粋な形態のファレロールを単離します .

3. 化学反応の分析

反応の種類: ファレロールは、酸化、還元、置換、抱合反応など、さまざまな化学反応を起こします。 これらの反応は、ファレロールの代謝と薬理作用に不可欠です .

一般的な試薬と条件:

酸化: ファレロールは、過酸化水素や過マンガン酸カリウムなどの試薬を使用して、酸性または塩基性条件下で酸化させることができます。

還元: ファレロールの還元は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して達成することができます。

置換: 置換反応は、ハロゲンやアルキル化剤などの試薬を使用して、ファレロールの官能基を他の基に置き換えることを含みます。

生成される主な生成物: これらの反応から生成される主な生成物には、ファレロールの酸化、還元、置換、抱合代謝物があります。 これらの代謝物は、ファレロールの薬理作用において重要な役割を果たしています .

4. 科学研究への応用

ファレロールは、さまざまな分野で幅広い科学研究への応用があります。

準備方法

Synthetic Routes and Reaction Conditions: Farrerol can be synthesized through various chemical reactions involving flavanone precursors. One common method involves the cyclization of chalcones under acidic or basic conditions to form the flavanone structure. The reaction conditions typically include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Rhododendron dauricum L. using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .

化学反応の分析

Types of Reactions: Farrerol undergoes various chemical reactions, including oxidation, reduction, substitution, and conjugation reactions. These reactions are essential for its metabolism and pharmacological activities .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.

Conjugation: this compound undergoes conjugation reactions with glucuronic acid, sulfate, or glutathione to form conjugated metabolites.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, substituted, and conjugated metabolites of this compound. These metabolites play a crucial role in its pharmacological effects .

科学的研究の応用

Farrerol has a wide range of scientific research applications in various fields:

作用機序

ファレロールは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗炎症作用: ファレロールは、インターロイキン6、インターロイキン1ベータ、腫瘍壊死因子アルファなどのプロ炎症性サイトカインの産生を阻害します。

抗酸化作用: ファレロールは、スーパーオキシドジスムターゼやグルタチオンペルオキシダーゼなどの抗酸化酵素の活性を高めます。

血管作用: ファレロールは、内皮型一酸化窒素合成酵素やカルシウム/カルモジュリン依存性タンパク質キナーゼなどの血管作用性分子の発現を調節します.

抗腫瘍作用: ファレロールは、アポトーシス誘導タンパク質と抗アポトーシスタンパク質の発現を調節することで、癌細胞のアポトーシスを誘導します.

類似化合物との比較

ファレロールは、他の類似のフラバノンと比較され、その独自性が強調されています。

類似化合物: ナリンゲニン、ヘスペリジン、エリオディクチオールは、構造と薬理作用が類似したフラバノンです.

独自性: ファレロールは、抗炎症作用、抗酸化作用、血管作用、抗腫瘍作用、抗菌作用のユニークな組み合わせが、他のフラバノンとは異なる特徴です。

生物活性

Farrerol, a natural flavonoid primarily found in the plant Farreronia and other species, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antioxidant

- Anti-inflammatory

- Antibacterial

- Hepatoprotective

- Cardioprotective

- Neuroprotective

These activities are mediated through various biochemical pathways and mechanisms that enhance cellular resilience and reduce damage from oxidative stress.

- Nrf2 Activation : this compound activates the Nrf2 pathway, which is crucial for the expression of antioxidant enzymes. This activation helps in reducing oxidative stress and inflammation in various cell types, including hepatocytes and cardiomyocytes .

- AMPK/AKT Pathway : Research indicates that this compound enhances cell viability and alleviates oxidative stress through the AMPK/AKT signaling pathway. This pathway plays a vital role in cellular energy homeostasis and survival under stress conditions .

- Inhibition of Inflammatory Pathways : this compound has been shown to inhibit the NF-κB pathway, leading to reduced levels of pro-inflammatory cytokines and improved outcomes in models of inflammation .

- Antibacterial Effects : this compound demonstrates antibacterial properties by reducing toxin production in bacteria and enhancing nitric oxide production, which contributes to its antimicrobial efficacy .

Hepatoprotective Effects

A study investigated the hepatoprotective effects of this compound against acetaminophen-induced liver toxicity. Results showed that this compound pretreatment significantly improved cell viability and reduced oxidative stress markers in HepG2 cells. The activation of Nrf2 was confirmed as a critical mechanism for its protective effects .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 50 | 85 |

| ROS Generation (µM) | 10 | 3 |

| Nrf2 Expression (Relative) | 1 | 3 |

Cardioprotective Effects

This compound's cardioprotective effects were evaluated in models of cardiac remodeling induced by Angiotensin II (Ang II). It was found to inhibit cardiomyocyte hypertrophy and reduce fibrosis, inflammation, and oxidative stress markers .

| Measurement | Ang II Group | This compound + Ang II Group |

|---|---|---|

| Heart Weight/Tibia Length Ratio | 0.25 | 0.15 |

| Collagen III Expression (Fluorescence) | High | Low |

| mRNA Levels of nppa and nppb | Elevated | Significantly Reduced |

Neuroprotective Effects

This compound has also shown promise in neuroprotection by reducing microglial cell damage through its anti-inflammatory properties. It effectively mitigates Aβ-induced inflammation in neuronal cells via Nrf2/Keap1 pathway activation .

Case Studies

- Study on Cardiac Remodeling : In a murine model, this compound treatment significantly reduced cardiac hypertrophy markers and improved heart function metrics compared to control groups treated with Ang II alone. Histological analysis revealed reduced fibrosis and inflammation .

- Hepatotoxicity Model : In vitro studies demonstrated that this compound pretreatment could significantly enhance cell survival rates under oxidative stress conditions induced by hydrogen peroxide (H2O2) .

特性

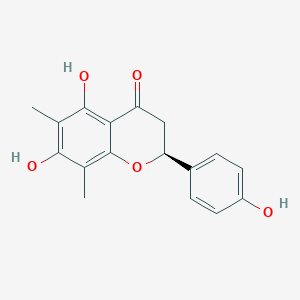

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-6,13,18,20-21H,7H2,1-2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHOLQACRGJEHX-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947026 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24211-30-1 | |

| Record name | (-)-Farrerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24211-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does farrerol exert its anti-inflammatory effects?

A1: this compound demonstrates anti-inflammatory activity by inhibiting several key signaling pathways and mediators. [1-4, 6] These include: * Cytokines: Reducing the production of pro-inflammatory cytokines like IL-6, IL-8, IL-1β, and TNF-α. [1-4, 6] * Signaling Pathways: Suppressing the activation of NF-κB, JNK1/2, AKT, PI3K, ERK1/2, p38 MAPK, and Keap-1 pathways. [1-4, 6] * Inflammatory Mediators: Inhibiting the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2). [1-4, 6] * TGF-β1: Downregulating TGF-β1, a key mediator involved in fibrosis. []

Q2: What is the role of this compound in combating oxidative stress?

A2: this compound exhibits potent antioxidant activity through multiple mechanisms: [3, 7-9, 15, 29] * Nrf2 Activation: Activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). [7-9, 15, 29] * ROS Scavenging: Directly scavenging reactive oxygen species (ROS) and reducing malondialdehyde (MDA) levels. [, , ] * Enhancing Antioxidant Defenses: Increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). [, ] * NOX4 Inhibition: Suppressing the activity of NADPH oxidase type 4 (NOX4), a major source of ROS. [, ]

Q3: How does this compound interact with GSK-3β and what are the implications?

A3: this compound directly targets and inhibits glycogen synthase kinase 3β (GSK-3β), a negative regulator of Nrf2. [] This inhibition occurs through: * Phosphorylation: Inducing an inhibitory phosphorylation of GSK-3β at Ser9. [] * Nrf2 Activation: Inhibiting GSK-3β leads to the nuclear translocation of Nrf2, ultimately increasing the expression of antioxidant enzymes like HO-1 and NQO1. []

Q4: What are the effects of this compound on cell cycle progression?

A4: this compound has been shown to induce cell cycle arrest in various cancer cell lines. [, , ] Specifically: * G0/G1 Arrest: Observed in human gastric carcinoma cells (SGC7901), potentially mediated by sustained ERK activation and upregulation of p27KIP1. [] * G2/M Arrest: Observed in human ovarian cancer cells (SKOV3), associated with alterations in the expression of cell cycle regulatory proteins like CDKs and cyclins. []

Q5: How does this compound induce apoptosis in cancer cells?

A5: this compound demonstrates pro-apoptotic effects in different cancer cell types through the following mechanisms: [, , ] * Mitochondrial Pathway: Inducing mitochondrial membrane potential disruption, cytochrome c release, and activation of caspase-9 and caspase-3. [] * Bcl-2 Family Regulation: Downregulating anti-apoptotic Bcl-2 expression and increasing pro-apoptotic Bax expression. [, ] * ERK/MAPK Pathway: Activating the ERK/MAPK pathway, leading to increased expression of pro-apoptotic proteins like caspase-3 and PARP. []

Q6: What is the role of this compound in regulating vascular tone?

A6: this compound exhibits vasorelaxant properties, primarily through endothelium-independent mechanisms: [, ] * Calcium Influx Inhibition: Reducing intracellular calcium levels in vascular smooth muscle cells (VSMCs) by suppressing calcium influx via L-type voltage-gated calcium channels (LVGC). [] * Gene Expression Modulation: Inducing changes in gene expression profiles in the aorta, affecting pathways related to vascular smooth muscle contraction, calcium signaling, and the renin-angiotensin system. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C16H14O5, and its molecular weight is 286.28 g/mol. [, ]

Q8: What spectroscopic data is available to characterize this compound?

A8: Various spectroscopic techniques are employed to characterize this compound: [, ] * Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule. * Nuclear Magnetic Resonance (NMR): Offers detailed structural information by analyzing the magnetic properties of atomic nuclei. * Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

Q9: How do structural modifications of this compound impact its vasorelaxant activity?

A9: Structure-activity relationship studies on this compound derivatives have identified key structural features that influence vasorelaxant activity: [] * B Ring Substituents: Electron-withdrawing groups at the ortho position of the phenyl group (ring B) enhance vasorelaxation, while hydroxyl or methoxy groups are unfavorable. * Para Position: Electron-donating groups at the para position of ring B increase activity. * Heterocyclic B Ring: Replacing the phenyl ring B with a heterocycle weakens vasorelaxation.

Q10: What is known about the pharmacokinetics of this compound?

A10: A sensitive UHPLC-MS/MS method has been developed to quantify this compound in rat plasma, enabling pharmacokinetic studies. [] These studies can provide information on absorption, distribution, metabolism, and excretion (ADME) of this compound.

Q11: What are the main metabolic pathways of this compound?

A11: Studies using ultra-high performance liquid chromatography coupled with mass spectrometry have identified various metabolic pathways for this compound in rats, both in vivo and in vitro: [] * Phase I Metabolism: Oxidation, reduction, and (de)methylation. * Phase II Metabolism: Glucuronidation, sulfation, N-acetylation, and N-acetylcysteine conjugation.

Q12: What in vitro models have been used to study the effects of this compound?

A12: Various cell lines have been used to investigate the biological activities of this compound, including: * RAW264.7 cells: A mouse macrophage cell line used to study anti-inflammatory effects. [, ] * BV-2 cells: A mouse microglial cell line used to investigate neuroprotective effects. [] * Human umbilical vein endothelial cells (HUVECs): Used to assess potential vascular toxicity. [] * SGC7901 cells: A human gastric cancer cell line used to study anti-cancer effects. [, ] * EA.hy926 cells: A human endothelium-derived cell line used to study protective effects against oxidative stress. [, ] * 3T3-L1 cells: A mouse preadipocyte cell line used to study effects on adipogenesis. []

Q13: What animal models have been employed in this compound research?

A13: this compound's therapeutic potential has been investigated in various animal models, including: * TNBS-induced colitis: A mouse model used to study the effects of this compound on inflammatory bowel disease (IBD). [] * CFA-induced arthritis: A rat model used to evaluate the anti-arthritic effects of this compound. [] * STZ-induced diabetic hepatopathy: A rat model used to study the protective effects of this compound against diabetic complications. [] * LPS-induced mastitis: A mouse model used to investigate the anti-inflammatory effects of this compound in mastitis. [] * Cisplatin-induced nephrotoxicity: A mouse model used to study the renal protective effects of this compound. [, ] * APAP-induced hepatotoxicity: A mouse model used to explore the hepatoprotective effects of this compound. [] * OVA-induced allergic asthma: A mouse model used to investigate the anti-asthmatic effects of this compound. [] * Spontaneously hypertensive rats: Used to study the effects of this compound on blood pressure and gene expression in the aorta. [] * Angiotensin II-induced cardiac remodeling: A mouse model used to investigate the cardioprotective effects of this compound. [] * Collagenase-induced tendinopathy: A rat model used to study the effects of this compound on tendon injury. [] * Hypoxic-ischemic encephalopathy: A neonatal rat model used to investigate the neuroprotective effects of this compound. []

Q14: What analytical methods are used to quantify this compound in plant materials and biological samples?

A14: Several analytical techniques are employed for this compound quantification: * High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying this compound in plant materials and biological samples. [, , , ] * Ultra-High Performance Liquid Chromatography (UHPLC): Offers improved resolution and sensitivity for analyzing this compound in complex matrices like plasma. [] * Mass Spectrometry (MS): Coupled with HPLC or UHPLC, MS provides high sensitivity and selectivity for this compound detection and quantification. [, ]

Q15: How is the quality of this compound controlled?

A15: Quality control of this compound involves various measures to ensure its consistency, safety, and efficacy: * Source Material Control: Selecting high-quality plant materials with standardized this compound content. * Extraction and Purification Optimization: Employing efficient and reproducible extraction and purification methods. * Analytical Method Validation: Validating analytical methods for accuracy, precision, specificity, linearity, range, robustness, and stability. [, ] * Reference Standards: Utilizing certified reference standards for this compound quantification. * Storage and Handling Guidelines: Implementing appropriate storage and handling procedures to maintain stability.

Q16: Does this compound interact with DNA?

A16: Yes, research suggests that this compound can interact with DNA: * Intercalation: Spectroscopic studies indicate that this compound can intercalate into DNA base pairs. [] * Metal Ion Influence: The presence of metal ions like Cu2+, Co2+, and Mg2+ can influence the interaction between this compound and DNA. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。